molecular formula C22H26ClN3O6 B13377112 2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate

2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate

Cat. No.: B13377112
M. Wt: 463.9 g/mol
InChI Key: MPTJFCKPBGGBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate is a complex organic compound with a molecular formula of C22H26ClN3O6. This compound is known for its unique chemical structure, which includes a piperazine ring, a pyridine ring, and a trimethoxybenzoate group.

Properties

Molecular Formula

C22H26ClN3O6

Molecular Weight

463.9 g/mol

IUPAC Name

2-[4-(2-chloropyridine-3-carbonyl)piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H26ClN3O6/c1-29-17-13-15(14-18(30-2)19(17)31-3)22(28)32-12-11-25-7-9-26(10-8-25)21(27)16-5-4-6-24-20(16)23/h4-6,13-14H,7-12H2,1-3H3

InChI Key

MPTJFCKPBGGBEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)C(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

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